
5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, an oxadiazole ring, and a hydrazonothioate group
Vorbereitungsmethoden
The synthesis of 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically begins with the preparation of the oxadiazole ring, followed by the introduction of the pyridine and chlorophenyl groups. The final step involves the formation of the hydrazonothioate group through a condensation reaction with appropriate reagents. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of the oxadiazole ring allows for oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitrophenyl group can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The pyridine and chlorophenyl groups can undergo nucleophilic substitution reactions, often facilitated by bases such as sodium hydroxide or potassium carbonate.
Condensation: The formation of the hydrazonothioate group involves condensation reactions with hydrazine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and dimethylformamide (DMF), as well as catalysts and bases to facilitate the reactions. Major products formed from these reactions include various derivatives of the original compound, which can be further analyzed using techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of new drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate involves its interaction with specific molecular targets. The pyridine and oxadiazole rings allow the compound to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The nitrophenyl and chlorophenyl groups contribute to the compound’s overall reactivity, enabling it to participate in various biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, with the aim of elucidating its full mechanism of action.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-chlorophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate stands out due to its unique combination of functional groups. Similar compounds include:
- 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-bromophenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate
- 5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl (1E)-2-(4-methylphenyl)-N-(4-nitrophenyl)-2-oxoethanehydrazonothioate
These compounds share the oxadiazole and pyridine rings but differ in the substituents on the phenyl rings
Eigenschaften
Molekularformel |
C21H13ClN6O4S |
|---|---|
Molekulargewicht |
480.9 g/mol |
IUPAC-Name |
(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl) (1E)-2-(4-chlorophenyl)-N-(4-nitroanilino)-2-oxoethanimidothioate |
InChI |
InChI=1S/C21H13ClN6O4S/c22-15-3-1-13(2-4-15)18(29)20(26-24-16-5-7-17(8-6-16)28(30)31)33-21-27-25-19(32-21)14-9-11-23-12-10-14/h1-12,24H/b26-20+ |
InChI-Schlüssel |
ZOBGHXNIJVNQQI-LHLOQNFPSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C(=O)/C(=N\NC2=CC=C(C=C2)[N+](=O)[O-])/SC3=NN=C(O3)C4=CC=NC=C4)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC=C(C=C2)[N+](=O)[O-])SC3=NN=C(O3)C4=CC=NC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


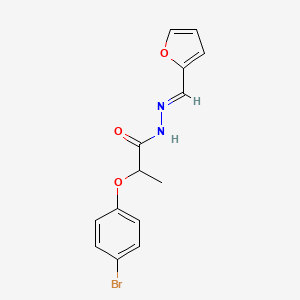
![Propyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11992820.png)
![[(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate](/img/structure/B11992828.png)
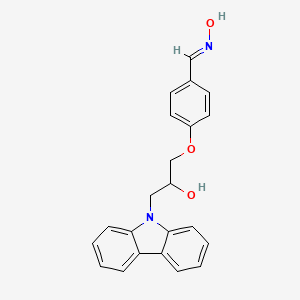
![3-(4-isobutylphenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992835.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11992843.png)
![methyl N-[4-[[(4-hydroxy-2-oxo-1H-quinoline-3-carbonyl)amino]sulfamoyl]phenyl]carbamate](/img/structure/B11992845.png)
![5-[5-(2-Chloro-phenyl)-furan-2-ylmethylene]-3-(tetrahydro-furan-2-ylmethyl)-2-thioxo-thiazolidin-4-one](/img/structure/B11992849.png)
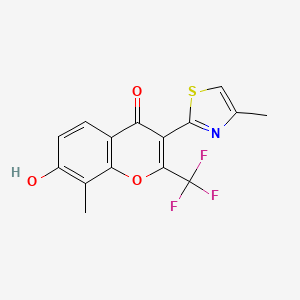
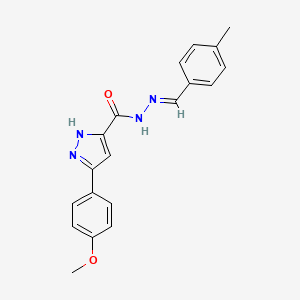
![Ethyl 4-{[(4-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B11992876.png)
![8-[(3-bromobenzyl)sulfanyl]-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992878.png)
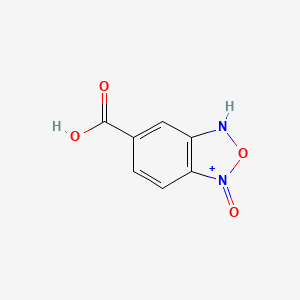
![9-Bromo-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11992909.png)
